molecular formula N2O2 B14263981 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane CAS No. 158362-70-0

2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane

Katalognummer: B14263981
CAS-Nummer: 158362-70-0
Molekulargewicht: 60.013 g/mol
InChI-Schlüssel: JQBIUDRTRRQLKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is a unique chemical compound characterized by its bicyclic structure, which includes two oxygen atoms and two nitrogen atoms. This compound is known for its high strain energy due to the small ring system, making it an interesting subject of study in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an appropriate dioxirane. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained product .

Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane exerts its effects is primarily through its ability to undergo strain-releasing reactions. These reactions often involve the cleavage of the central, strained bond, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is unique due to its combination of oxygen and nitrogen atoms within a highly strained bicyclic structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

158362-70-0

Molekularformel

N2O2

Molekulargewicht

60.013 g/mol

IUPAC-Name

2,4-dioxa-1,3-diazabicyclo[1.1.0]butane

InChI

InChI=1S/N2O2/c3-1-2(3)4-1

InChI-Schlüssel

JQBIUDRTRRQLKF-UHFFFAOYSA-N

Kanonische SMILES

N12N(O1)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.